N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications
Regioselectivity in Alkylation Reactions
The study by Lahm and Opatz (2014) discusses the unique regioselectivity in the C(sp3)-H α-alkylation of amines, highlighting the benzoxazole moiety as a removable directing group. This research is relevant to the scientific application of similar compounds, emphasizing the importance of directing groups in achieving selectivity in chemical reactions, which is crucial for synthesizing complex molecules with specific functional groups (Lahm & Opatz, 2014).
Chemical Synthesis and Ring Expansion
Yamada, Oine, and Inoue (1974) investigated the ring expansion reactions of 1-methyl-3-phenyl-4-oxo-3,4-dihydroquinazolinium bromide with diazoalkanes. Their work sheds light on the mechanisms behind ring expansion, which could be analogous to the synthesis or modification of complex compounds like the one , providing insights into synthetic strategies for developing new pharmaceuticals or materials (Yamada, Oine, & Inoue, 1974).
Dopaminergic Activity and Drug Design
Andreu et al. (2002) described the synthesis of dopaminergic tetrahydroisoquinolines with potential implications for designing drugs targeting dopamine receptors. This research is pertinent to understanding how structural modifications affect the interaction with biological targets, which is essential for the development of therapeutic agents (Andreu et al., 2002).
Ocular Hypotensive Action
Research by Pamulapati and Schoenwald (2011) on tetrahydroquinoline analogs and their ocular hypotensive action offers an example of how structural analogs of the compound might be applied in medical research, particularly in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Antitumor Activity
Al-Suwaidan et al. (2016) explored the antitumor activity of novel quinazolinone analogs, indicating the potential for compounds with similar structures to be used in cancer research. Their work exemplifies how chemical compounds are evaluated for their therapeutic potential, providing a pathway for the development of new anticancer drugs (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-2-26-11-3-4-18-12-16(5-7-19(18)26)9-10-24-22(27)23(28)25-14-17-6-8-20-21(13-17)30-15-29-20/h5-8,12-13H,2-4,9-11,14-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKUGICYHKMFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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